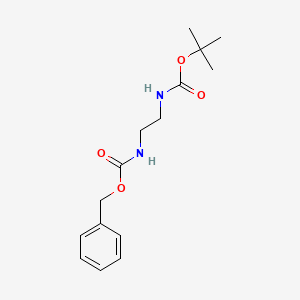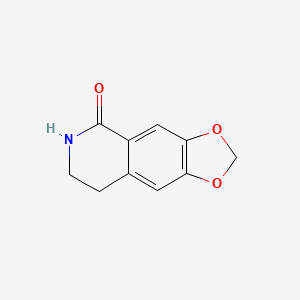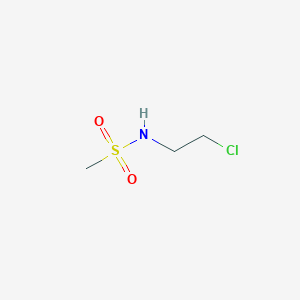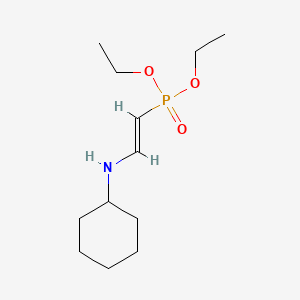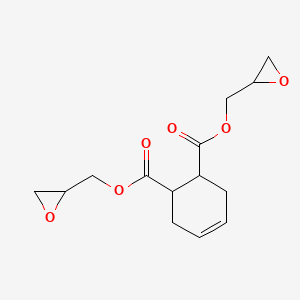
Fast Red RC Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Fast Red RC Salt, also known as ZINC;5-chloro-2-methoxybenzenediazonium;trichloride, primarily targets the enzyme alkaline phosphatase . Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids.
Mode of Action
This compound interacts with its target, alkaline phosphatase, in a unique way. In the presence of this enzyme, this compound produces a bright red precipitate . This interaction and the resulting changes are often used in immunohistological staining procedures and immunoblotting .
Biochemical Pathways
The biochemical pathway affected by this compound involves the hydrolysis of naphthol phosphate esters substrate by the alkaline phosphatase enzyme . When this hydrolysis occurs, a phenol compound is produced. This phenol compound, when coupled with this compound, produces a red color precipitate .
Pharmacokinetics
It is known that this compound is soluble in water , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are visually observable. The bright red precipitate produced by the interaction of this compound with alkaline phosphatase can be used to visually identify the presence and location of this enzyme in immunohistological staining procedures and immunoblotting .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the solubility of this compound in water suggests that the compound’s action may be influenced by the hydration levels in the environment. Additionally, this compound is typically stored at room temperature , indicating that extreme temperatures could potentially impact its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fast Red RC Salt is synthesized through the diazotization of 2-amino-4-chloroanisole in the presence of zinc chloride. The reaction involves the formation of a diazonium compound, which is then stabilized by zinc chloride to form the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the following steps:
Diazotization: 2-Amino-4-chloroanisole is treated with nitrous acid to form the diazonium salt.
Stabilization: The diazonium salt is then stabilized using zinc chloride, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions
Fast Red RC Salt undergoes various chemical reactions, including:
Coupling Reactions: It reacts with phenols and naphthols to form azo dyes.
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Phenols and Naphthols: Used in coupling reactions to form azo dyes.
Nucleophiles: Such as halides or hydroxides, used in substitution reactions.
Major Products
Azo Dyes: Formed through coupling reactions with phenols and naphthols.
Substituted Compounds: Formed through substitution reactions.
Scientific Research Applications
Fast Red RC Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of azo dyes.
Biology: Employed in immunohistochemical staining procedures to detect enzyme activity.
Medicine: Utilized in diagnostic assays to identify specific biomolecules.
Comparison with Similar Compounds
Similar Compounds
Fast Red TR Salt: Another diazonium salt used in similar applications, such as immunohistochemical staining.
Fast Blue BB Salt: Used in the synthesis of azo dyes and as a staining reagent.
Fast Violet LB Salt: Employed in diagnostic assays and dye manufacturing
Uniqueness
Fast Red RC Salt is unique due to its specific chemical structure, which allows it to form stable azo compounds with a wide range of phenolic substrates. This makes it particularly useful in diagnostic assays and staining procedures where precise and stable color formation is required .
Properties
CAS No. |
68025-25-2 |
|---|---|
Molecular Formula |
C7H6Cl4N2OZn |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
5-chloro-2-methoxybenzenediazonium;dichlorozinc;chloride |
InChI |
InChI=1S/C7H6ClN2O.3ClH.Zn/c1-11-7-3-2-5(8)4-6(7)10-9;;;;/h2-4H,1H3;3*1H;/q+1;;;;+2/p-3 |
InChI Key |
UIWVSQADDIOMNZ-UHFFFAOYSA-K |
SMILES |
COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].Cl[Zn]Cl |
Key on ui other cas no. |
68025-25-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




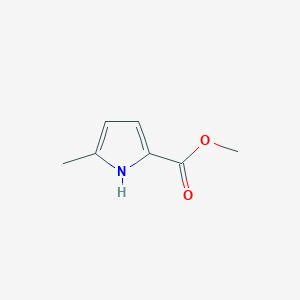

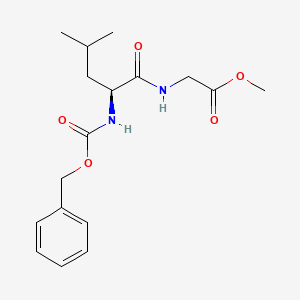
![6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol](/img/structure/B1582587.png)

![5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1582590.png)
